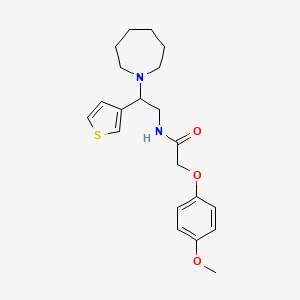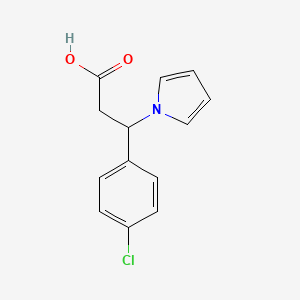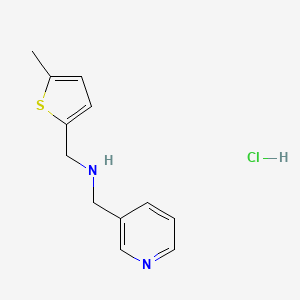![molecular formula C11H8ClN5O B2363971 3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 119222-35-4](/img/structure/B2363971.png)
3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one” belongs to a family of compounds named [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .
Synthesis Analysis
The synthesis of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthesis of Derivatives : This compound, through nucleophilic replacement with hydrazides, can form 7-hydrazidoderivatives. These derivatives, by heating, undergo intramolecular cyclization to form new tricyclic compounds (Biagi et al., 2002).
Solution-Phase Parallel Synthesis : A solution-phase parallel synthetic method has been developed for rapidly preparing 5-substituted derivatives of this compound. This includes an aza-Wittig reaction followed by reactions with various amines and alcohols (Sun, Chen, & Yang, 2011).
Biological Activity
Binding to Adenosine Receptors : Some derivatives of this compound have shown high affinity and selectivity for the A1 adenosine receptor subtype. This is particularly true for compounds bearing cycloalkylamino or aralkylamino substituents at the 7 position (Betti et al., 1998).
Potential Biological Activity : Building blocks for potentially biologically active compounds have been synthesized using this compound, demonstrating its versatility in medicinal chemistry (Pokhodylo, Matiychuk, & Obushak, 2010).
Structural Analysis and Synthesis
Crystal Structure Analysis : The crystal structure of a derivative of this compound was determined through X-ray diffraction, revealing that all ring atoms in the triazolopyrimidinone moiety are almost coplanar (Zhao Jun, 2005).
Efficient Synthesis Methods : Various efficient synthesis methods have been developed for triazolopyrimidin-7-ones, highlighting the compound's significance in chemical synthesis (Zhao, Xie, & Xu, 2006).
Novel Compound Synthesis
- Novel Fused Derivatives : Novel 3-[6-(4-substituted phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-ylmethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized from a key intermediate related to this compound, showcasing its role in creating new chemical entities (Nagaraju et al., 2013).
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-8-4-2-1-3-7(8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTXJPKPLJTIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=O)NC=N3)N=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

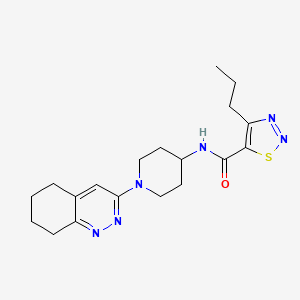
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)

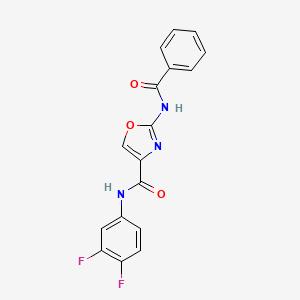
![3-((1-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2363896.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2363897.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2363901.png)
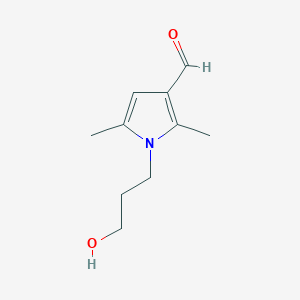
![1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2363903.png)
